Stereochemical Identity: Racemic Mixture (CAS 286930-05-0) vs. Enantiopure (R)-Form (CAS 156755-35-0) as Defined by Patent-Specified Resolution Substrate Role
CAS 286930-05-0 is explicitly defined in WO2012098560A2 as the racemic compound of formula-6 that serves as the substrate for the seventh aspect of the invention—a resolution process providing (R)-methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate [1]. The racemate is the required input for diastereomeric salt formation with optically active resolving agents (e.g., (+)-tartaric acid, (−)-2,3-dibenzoyl-L-tartaric acid, S-(+)-camphorsulfonic acid) [2]. The enantiopure (R)-enantiomer (CAS 156755-35-0), in contrast, is the output of this resolution and is subsequently debenzylated and elaborated to fesoterodine. Procurement of the correct stereochemical form is critical: the racemate is the resolution substrate, while the (R)-enantiomer is the downstream synthetic building block.
| Evidence Dimension | Stereochemical identity and synthetic role |
|---|---|
| Target Compound Data | Racemic mixture (R/S); substrate for chiral resolution (formula-6 in WO2012098560A2) |
| Comparator Or Baseline | (R)-methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate (CAS 156755-35-0); enantiopure (R)-configuration; product of resolution, not substrate |
| Quantified Difference | Stereochemical composition: racemic (1:1 R/S) vs. enantiopure (R > 99% ee typical for resolved material). Synthetic role: resolution substrate vs. resolved product. |
| Conditions | Patent-defined synthetic pathway: WO2012098560A2, formula-6 → resolution → formula-7 (R)-enantiomer |
Why This Matters
Procuring the racemic mixture (CAS 286930-05-0) when the enantiopure (R)-form is required will result in failure of subsequent stereospecific transformations; conversely, purchasing the costly enantiopure form for a resolution step is economically inefficient.
- [1] WO2012098560A2 – Process for the preparation of muscarinic receptor antagonist. WIPO (PCT), published 2012-07-26. Page 2, lines 26–30: 'the seventh aspect of the present invention is to provide a resolution process for the preparation of (R)-methyl 4-(benzyloxy)-3-(3-(diisopropylamino)-1-phenylpropyl)benzoate compound of formula-6.' Page 10, lines 14–19: resolution using optically active acids. View Source
- [2] EP 2686288 A1 – Process for preparing fesoterodine. Published 2014-01-22. Claim 1: 'obtaining a compound of formula IV(a) or IV(b) ... by the resolution of the corresponding racemic compound of formula (III).' Resolution agents include (+)-tartaric acid, (−)-2,3-dibenzoyl-L-tartaric acid, S-(+)-camphorsulfonic acid, and others. View Source
